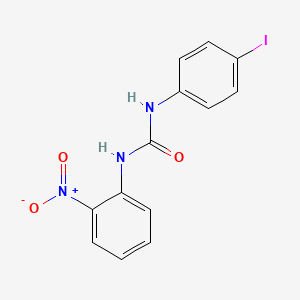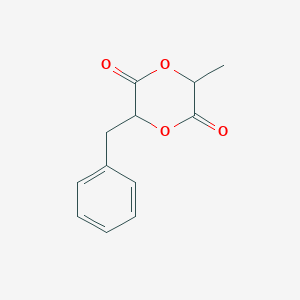
N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the purine ring at the N2 and N6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine typically involves the reaction of 4-methoxyaniline with a suitable purine derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 4-methoxyaniline is reacted with a halogenated purine derivative in the presence of a palladium catalyst and a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of N2,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to ensure its quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are conducted in organic solvents like DMF or dichloromethane (DCM) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted purine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized purine derivatives.
Mecanismo De Acción
The mechanism of action of N2,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine can be compared with other similar compounds, such as:
N~2~,N~6~-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine: Similar structure but with a different position of the nitrogen atoms in the purine ring.
2-N,6-N-bis[(4-methoxyphenyl)methyl]-3-nitropyridine-2,6-diamine: Contains a nitro group and different substitution pattern on the pyridine ring.
N~2~,N~6~-Bis(1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide: Features a cyclohexylidenehydrazinyl group and different functional groups on the pyridine ring.
These compounds share some structural similarities but differ in their specific functional groups and substitution patterns, which can influence their chemical reactivity and biological activity.
Propiedades
Número CAS |
791584-51-5 |
|---|---|
Fórmula molecular |
C19H18N6O2 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-N,6-N-bis(4-methoxyphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C19H18N6O2/c1-26-14-7-3-12(4-8-14)22-18-16-17(21-11-20-16)24-19(25-18)23-13-5-9-15(27-2)10-6-13/h3-11H,1-2H3,(H3,20,21,22,23,24,25) |
Clave InChI |
LMJOYWNCVBCMDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


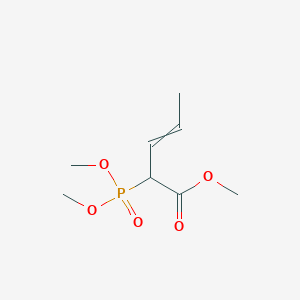
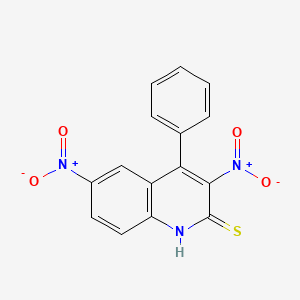


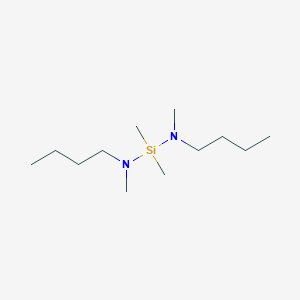


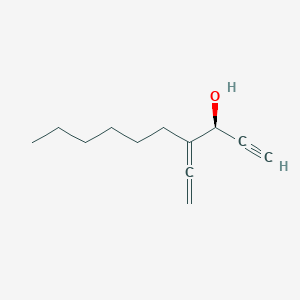
![2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one](/img/structure/B14214797.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl-](/img/structure/B14214798.png)
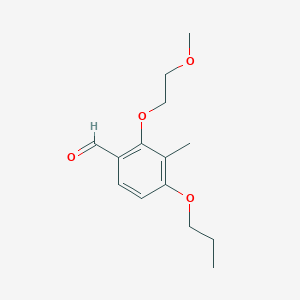
![3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14214819.png)
